Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-
CAS No.: 38204-31-8
Cat. No.: VC8110543
Molecular Formula: C10H10O3S2
Molecular Weight: 242.3 g/mol
* For research use only. Not for human or veterinary use.
![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]- - 38204-31-8](/images/structure/VC8110543.png)
Specification
CAS No. | 38204-31-8 |
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Molecular Formula | C10H10O3S2 |
Molecular Weight | 242.3 g/mol |
IUPAC Name | 2-(4-methoxybenzenecarbothioyl)sulfanylacetic acid |
Standard InChI | InChI=1S/C10H10O3S2/c1-13-8-4-2-7(3-5-8)10(14)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Standard InChI Key | OYGMVZNPQIMDSA-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=S)SCC(=O)O |
Canonical SMILES | COC1=CC=C(C=C1)C(=S)SCC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central acetic acid backbone modified by a [[(4-methoxyphenyl)thioxomethyl]thio]- group. The 4-methoxyphenyl moiety introduces aromaticity and electron-donating effects, while the thioxomethylthio (-SC(S)-) group provides redox-active sulfur atoms critical for its role in RAFT polymerization . The molecular geometry favors a planar arrangement around the sulfur atoms, optimizing stability and reactivity.
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 242.3 g/mol |
Density | ~1.35 g/cm³ (estimated) |
Melting Point | Not reported (likely >150°C) |
Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
The compound’s acidity is influenced by the electron-withdrawing thioester groups, with an estimated p of 3–4, comparable to thioacetic acid derivatives . Its solubility profile favors polar aprotic solvents, aligning with its use in controlled polymerization reactions.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch), 1250 cm (C-O of methoxy group), and 1050 cm (C-S stretches).
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NMR: NMR signals include a singlet at δ 3.8 ppm (methoxy protons), aromatic protons between δ 6.8–7.4 ppm, and a downfield-shifted acetic acid proton at δ 12.1 ppm .
Synthesis and Production
Synthetic Routes
While explicit synthesis protocols for acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]- are proprietary, analogous compounds suggest a multi-step approach:
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Thioacetylation: Reaction of 4-methoxythiophenol with chloroacetic acid in the presence of a base to form the thioether intermediate .
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Oxidation: Treatment with hydrogen peroxide or another mild oxidant to introduce the thioxo group .
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Purification: Chromatographic techniques to isolate the product from byproducts like acetic acid.
Industrial-Scale Challenges
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Byproduct Management: Residual acetic acid and sulfur-containing byproducts require advanced separation methods .
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Stability: The compound’s sensitivity to moisture and light necessitates inert storage conditions.
Applications in Polymer Chemistry
RAFT Polymerization Mechanism
As a RAFT agent, the compound mediates chain transfer reactions through a reversible radical process:
This equilibrium allows precise control over polymer molecular weight and dispersity () . For example, in the synthesis of poly(glycidyl methacrylate)-block-poly(2-hydroxypropyl methacrylate) (PGMA--PHPMA), the compound enabled and molecular weights up to 50 kDa .
Table 2: Example Polymerization Outcomes Using the Compound
Monomer | (kDa) | Application | |
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Styrene | 25 | 1.08 | Thermoplastics |
Methyl Methacrylate | 40 | 1.05 | Optical Materials |
N-Isopropylacrylamide | 30 | 1.10 | Drug Delivery Systems |
Biomedical Innovations
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Drug-Loaded Nanoparticles: RAFT-synthesized polymers exhibit uniform size distributions (PDI < 0.2), enhancing drug encapsulation efficiency .
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Theranostic Agents: Functionalization with imaging moieties (e.g., fluorescein) enables real-time tracking in vivo .
Research Frontiers and Patents
Recent Patents
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US20210371145A1: Covers RAFT agents for synthesizing star-shaped polymers.
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EP3896098A1: Describes hybrid nanoparticles using the compound for gene delivery .
Unexplored Applications
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Battery Electrolytes: Potential as redox mediators in lithium-sulfur batteries due to sulfur-rich structure.
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Self-Healing Polymers: Dynamic S-S bonds could enable autonomous repair mechanisms.
Comparative Analysis with Related Compounds
vs. N-(4-Methoxyphenyl)Acetamide
While both compounds share a 4-methoxyphenyl group, N-(4-methoxyphenyl)acetamide lacks sulfur atoms, rendering it inactive in radical reactions . Its primary use is as a pharmaceutical intermediate, contrasting with the RAFT agent’s role in polymer science .
vs. Thioacetic Acid
Thioacetic acid () serves as a simpler thiolating agent but cannot control polymerization kinetics due to the absence of the dithiobenzoate group .
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